Methylparaben sodium

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Methylparaben-Natrium erfolgt durch die Reaktion von Methyl-p-hydroxybenzoat mit Natriumhydroxid. Der Prozess umfasst typischerweise die folgenden Schritte :

- Methyl-p-hydroxybenzoat wird in einen Reaktionsbehälter gegeben.

- Natriumhydroxid, in einer Menge, die 1,05-fach der Menge an Methyl-p-hydroxybenzoat entspricht, wird langsam tropfenweise zugegeben.

- Das Reaktionsgemisch wird 1 Stunde bei Raumtemperatur gerührt.

- Nach Beendigung der Reaktion wird das Gemisch kristallisieren gelassen.

- Das Produkt wird anschließend zentrifugiert und unter Vakuum getrocknet, um das endgültige Methylparaben-Natriumprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Methylparaben-Natrium folgt einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die wichtigsten Vorteile dieser Methode sind Einfachheit, Kosteneffizienz und Umweltfreundlichkeit, da sie keine Abwässer, Abgase oder Industrieabfälle erzeugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylparaben-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann Methylparaben-Natrium zu Methylparaben und Natriumhydroxid hydrolysieren.

Veresterung: Methylparaben-Natrium kann mit Alkoholen unter Bildung von Estern reagieren.

Oxidation und Reduktion: Obwohl Methylparaben-Natrium relativ stabil ist, kann es unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser und milde saure oder basische Bedingungen.

Veresterung: Alkohole und saure Katalysatoren.

Oxidation und Reduktion: Spezifische Oxidations- oder Reduktionsmittel, abhängig von der gewünschten Reaktion.

Hauptsächlich gebildete Produkte:

Hydrolyse: Methylparaben und Natriumhydroxid.

Veresterung: Verschiedene Ester, abhängig vom verwendeten Alkohol.

Oxidation und Reduktion: Die Produkte variieren je nach den spezifischen Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Methylparaben sodium is primarily employed as a preservative in food products. Its antimicrobial properties help inhibit the growth of bacteria, molds, and yeasts, thus extending the shelf life of various food items.

- Application Areas :

- Meat products

- Dairy products

- Bakery goods

- Beverages (including fruit juices and alcoholic drinks)

Case Study : A study demonstrated that this compound effectively reduced microbial counts in meat products, showcasing its potential as a safer alternative to traditional preservatives like sodium benzoate, which may have higher toxicity levels .

Cosmetic Industry Applications

In cosmetics, this compound is widely used for its ability to prevent the growth of harmful microorganisms. It is commonly found in:

- Products :

- Skin creams

- Lotions

- Hair care products

- Makeup items

Research Findings : A comparative study indicated that methylparaben exhibits stronger antibacterial activity than sodium benzoate. When used in combination with other preservatives, it enhances the overall efficacy of the preservative system .

Pharmaceutical Applications

This compound serves as a preservative in various pharmaceutical formulations, ensuring product safety and stability. Its applications include:

- Forms :

- Oral medications (tablets and syrups)

- Topical ointments and creams

- Injectable solutions

Study Insight : Research has shown that this compound maintains the stability of active pharmaceutical ingredients while preventing microbial contamination .

Antimicrobial Efficacy

The antimicrobial effectiveness of this compound has been extensively studied. It exhibits fungistatic activity against several pathogens, including:

- Microorganisms :

- Candida albicans

- Trichophyton rubrum

- Microsporum audouini

A study highlighted that concentrations between 150 to 350 mg/ml were effective in inhibiting the growth of these fungi .

Safety and Regulatory Aspects

This compound is generally recognized as safe when used within established limits. Regulatory bodies such as the European Commission have evaluated its safety profile, concluding that it poses minimal risk when applied correctly . However, concerns regarding potential endocrine-disrupting effects have led to ongoing research.

Summary Table of Applications

| Industry | Application Areas | Key Benefits |

|---|---|---|

| Food | Meat, dairy, bakery, beverages | Extends shelf life, inhibits spoilage |

| Cosmetics | Skin creams, lotions, hair care | Prevents microbial growth |

| Pharmaceuticals | Oral medications, topical ointments | Ensures stability and safety |

Wirkmechanismus

Methylparaben sodium is part of the paraben family, which includes other compounds such as ethylparaben, propylparaben, and butylparaben . Compared to its counterparts, this compound is unique due to its sodium salt form, which enhances its solubility in water. This property makes it particularly useful in aqueous formulations where other parabens may have limited solubility .

Vergleich Mit ähnlichen Verbindungen

Methylparaben-Natrium gehört zur Paraben-Familie, die auch andere Verbindungen wie Ethylparaben, Propylparaben und Butylparaben umfasst . Im Vergleich zu seinen Gegenstücken ist Methylparaben-Natrium aufgrund seiner Natriumsalzform einzigartig, die seine Wasserlöslichkeit erhöht. Diese Eigenschaft macht es besonders nützlich in wässrigen Formulierungen, in denen andere Parabene eine begrenzte Löslichkeit aufweisen .

Ähnliche Verbindungen:

Ethylparaben: Ethyl-4-hydroxybenzoat.

Propylparaben: Propyl-4-hydroxybenzoat.

Butylparaben: Butyl-4-hydroxybenzoat.

Methylparaben-Natrium zeichnet sich durch seine ausgewogene antimikrobielle Wirksamkeit und Löslichkeit aus, was es zu einem vielseitigen Konservierungsmittel in verschiedenen Anwendungen macht.

Biologische Aktivität

Methylparaben sodium, the sodium salt of methylparaben, is widely used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity is a subject of extensive research due to its potential effects on human health, particularly concerning its estrogenic properties and safety profile. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

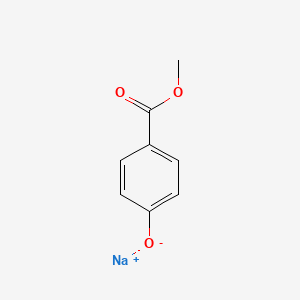

Chemical Structure and Properties

This compound has the chemical formula and is known for its antimicrobial properties. It is commonly used to inhibit the growth of bacteria and fungi in various products. Upon application or ingestion, this compound is rapidly absorbed through the skin or gastrointestinal tract and hydrolyzed to p-hydroxybenzoic acid, which is then excreted in urine without evidence of accumulation in the body .

1. Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity. Studies indicate that it is more effective than sodium benzoate as an antibacterial agent . Its effectiveness as a preservative makes it a popular choice in personal care products, where it helps prevent microbial contamination.

2. Estrogenic Activity

There is ongoing debate regarding the estrogenic activity of this compound. Some studies suggest that it can act as a xenoestrogen, potentially influencing breast cancer cell proliferation. For instance, research involving MCF-7 breast cancer cells showed that exposure to physiological levels of methylparaben increased tumor size and enhanced the activity of tumor-initiating cells (TICs) via regulation of stem cell markers like NANOG and OCT4 . However, other studies indicate that while methylparaben may not directly stimulate classical estrogen-responsive genes, it could still affect cellular pathways related to cancer progression .

3. Toxicological Profile

This compound is generally regarded as safe by regulatory agencies such as the FDA. Toxicological assessments reveal that it is non-carcinogenic, non-mutagenic, and does not exhibit teratogenic or embryotoxic effects . Acute toxicity studies suggest that it has low toxicity levels when ingested or applied topically . However, some individuals may experience allergic reactions or contact dermatitis upon exposure .

Case Study 1: Skin Reactions

A study examined the effects of methylparaben on skin cells exposed to sunlight. Results indicated that while low levels did not cause significant damage, higher concentrations led to increased cell death and oxidative stress markers, raising concerns about its use in sun-exposed areas .

Case Study 2: Cancer Risk Assessment

Data Summary

Eigenschaften

IUPAC Name |

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3Na, C8H7NaO3 | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-76-3 (Parent) | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042156 | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic powder | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

5026-62-0 | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(methoxycarbonyl)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.